Helioporin E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

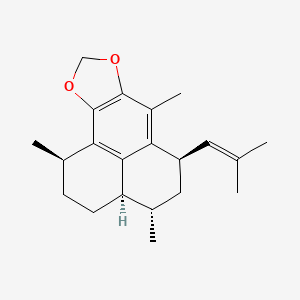

Helioporin E is a natural product found in Heliopora coerulea with data available.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Anti-Inflammatory Activity

Helioporin E has demonstrated notable anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

2. Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting the growth of various cancer cell lines. Studies have indicated that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further development as an anticancer agent. Its action appears to involve modulation of signaling pathways associated with cell proliferation and survival.

3. Antimicrobial Properties

Recent investigations have also highlighted the antimicrobial effects of this compound against certain bacterial strains. This property opens avenues for its use in developing new antimicrobial therapies, especially in an era where antibiotic resistance is a growing concern.

Case Studies

Several case studies illustrate the applications of this compound:

-

Case Study 1: Inflammatory Bowel Disease (IBD)

A study investigated the effects of this compound on animal models of IBD. Results indicated a significant reduction in inflammation markers and improvement in clinical symptoms, suggesting its potential as a therapeutic option for managing IBD. -

Case Study 2: Breast Cancer Cell Lines

In vitro studies were conducted using breast cancer cell lines treated with this compound. The findings revealed a dose-dependent decrease in cell viability and increased rates of apoptosis, supporting its role as an anticancer agent. -

Case Study 3: Skin Infection Models

Research demonstrated that topical application of this compound significantly reduced bacterial load in infected skin models, highlighting its potential as a topical antimicrobial treatment.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-Inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Reduction of bacterial load |

Table 2: Case Studies on this compound

| Case Study | Model Used | Key Findings |

|---|---|---|

| Inflammatory Bowel Disease | Animal Models | Reduced inflammation markers |

| Breast Cancer | In vitro Cell Lines | Decreased cell viability |

| Skin Infection | Infection Models | Significant reduction in bacteria |

Análisis De Reacciones Químicas

Cu(I)-Catalyzed Enantioselective Allylic Alkylation

This reaction establishes the chirogenic center of Helioporin E with high enantiomeric excess (ee).

This step sets the stereochemical foundation for the diterpene skeleton, enabling downstream diastereoselective transformations.

Me₂AlCl-Mediated Cationic Cyclization

A pivotal step for constructing the bicyclic framework of this compound.

| Reaction Parameters | Details | Reference |

|---|---|---|

| Substrate | Allylic alkylation product | |

| Lewis Acid | Me₂AlCl | |

| Diastereoselectivity | High (>20:1 dr) | |

| Function | Forms the fused cyclohexane ring system |

The reaction proceeds via carbocation intermediates, stabilized by the Lewis acid, to yield the desired trans-decalin structure .

Suzuki Coupling–Friedel-Crafts Acylation Sequence

A two-step sequence for assembling the aromatic A-ring and central tetralone core.

This sequence constructs the benzodioxole substructure characteristic of helioporins .

Diastereoselective Cuprate Conjugate Addition

Critical for introducing substituents on the tetralone intermediate.

| Reaction Parameters | Details | Reference |

|---|---|---|

| Substrate | α,β-Unsaturated ester | |

| Reagent | Gilman cuprate (Me₂CuLi) | |

| Diastereoselectivity | >95% dr | |

| Outcome | Stereocontrolled addition to form C7 and C11 centers |

The reaction proceeds via a chair-like transition state, ensuring axial attack of the cuprate .

Ir-Catalyzed Hydrogenation

Final stereochemical refinement of the diterpene scaffold.

| Reaction Parameters | Details | Reference |

|---|---|---|

| Substrate | Cyclized intermediate with exocyclic double bond | |

| Catalyst | Ir-based complex | |

| Selectivity | Complete reduction without epimerization |

This step ensures the correct saturation of the decalin system .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Allylic Alklation–Cyclization | High enantioselectivity (99% ee) | Requires chiral ligands | 56–70% |

| Suzuki–Friedel-Crafts | Modular A-ring assembly | Multi-step purification | 50–60% |

| Cuprate Addition–Hydrogenation | Excellent diastereocontrol | Sensitive to steric effects | 65–75% |

Functionalization and Derivatization

This compound’s bioactivity is modulated through late-stage modifications:

Propiedades

Fórmula molecular |

C21H28O2 |

|---|---|

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

(1R,3aR,4S,6R)-1,4,7-trimethyl-6-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-phenaleno[1,2-d][1,3]dioxole |

InChI |

InChI=1S/C21H28O2/c1-11(2)8-15-9-13(4)16-7-6-12(3)17-19(16)18(15)14(5)20-21(17)23-10-22-20/h8,12-13,15-16H,6-7,9-10H2,1-5H3/t12-,13+,15+,16-/m1/s1 |

Clave InChI |

SSSKBWMXTKSNEB-BFJAYTPKSA-N |

SMILES isomérico |

C[C@@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C4=C(C1=C23)OCO4)C)C=C(C)C)C |

SMILES canónico |

CC1CCC2C(CC(C3=C(C4=C(C1=C23)OCO4)C)C=C(C)C)C |

Sinónimos |

helioporin E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.